molecular formula C16H17NO2 B312497 4-ethoxy-N-(3-methylphenyl)benzamide

4-ethoxy-N-(3-methylphenyl)benzamide

Cat. No.: B312497
M. Wt: 255.31 g/mol
InChI Key: HIUXMDHGCNIIOY-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(3-methylphenyl)benzamide is a benzamide derivative characterized by a 4-ethoxy substituent on the benzoyl ring and a 3-methylphenyl group attached to the amide nitrogen.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-ethoxy-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-15-9-7-13(8-10-15)16(18)17-14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

HIUXMDHGCNIIOY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Alkoxy Group Variations

  • 4-Methoxy-N-(3-methylphenyl)benzamide (CAS 60561-71-9): Replacing the ethoxy group with methoxy reduces molecular weight (255.29 g/mol vs. 269.33 g/mol) and slightly decreases lipophilicity. This change may enhance aqueous solubility but reduce membrane permeability . No direct biological data are reported, but methoxy derivatives are often explored for antioxidant and anti-inflammatory properties .
  • This compound is marketed as a pesticide/pharmaceutical intermediate, suggesting enhanced stability compared to the methyl-substituted analog .

Aniline Ring Modifications

  • 4-Ethoxy-N-(4-methylphenyl)benzamide :

    • Substituting the 3-methyl group with a 4-methyl group on the aniline ring may shift steric interactions in protein binding pockets, though specific activity data are lacking.
  • 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide :

    • A branched isopropoxy group increases steric bulk, likely reducing metabolic clearance but complicating synthesis. Such modifications are common in optimizing pharmacokinetic profiles .

Gastrokinetic Agents

  • AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate): This derivative demonstrates potent gastrokinetic activity (EC₅₀ < 1 µM in rats) without dopamine D2 receptor antagonism, a significant advantage over metoclopramide. The ethoxy group contributes to metabolic stability, while the fluorobenzyl-morpholine moiety enhances target selectivity .

Tyrosinase Inhibitors

  • 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (9g): Incorporation of a thiazole-triazole heterocycle (C₂₇H₂₄N₆OS₂) significantly boosts tyrosinase inhibition (IC₅₀ ~0.8 µM) compared to simpler benzamides. The ethoxy group in 4-ethoxy-N-(3-methylphenyl)benzamide may lack this synergistic effect but could serve as a scaffold for further functionalization .

Spectroscopic Characterization

  • FTIR/NMR Trends :
    • The ethoxy group in this compound shows characteristic C-O-C stretching at ~1250 cm⁻¹ (FTIR) and a triplet for CH₂CH₃ at δ 1.3–1.5 ppm (¹H NMR). Methoxy analogs exhibit sharper singlet peaks at δ 3.8–4.0 ppm .

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